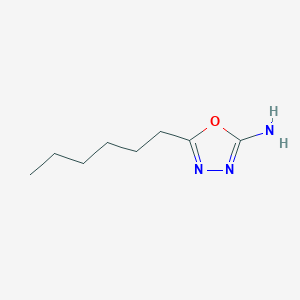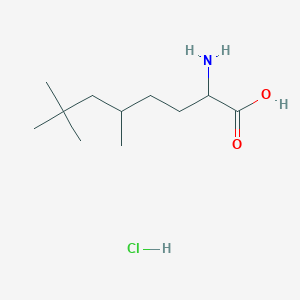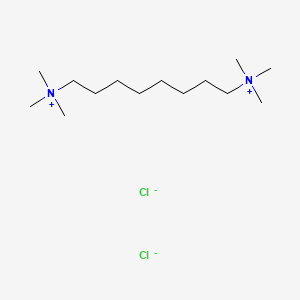
Hexamethyloctamethylene bisammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyloctamethylene bisammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various industries, including healthcare, water treatment, and textiles, due to its effectiveness in eliminating bacteria and other microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethyloctamethylene bisammonium chloride can be synthesized through the quaternization of tertiary amines with halocarbons. The process involves the alkylation of tertiary amines with halocarbons, resulting in the formation of quaternary ammonium salts .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of hexamethylenediamine with methyl chloride under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Hexamethyloctamethylene bisammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Hexamethyloctamethylene bisammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its ability to disrupt lipid bilayers.
Medicine: Utilized as an antimicrobial agent in disinfectants and antiseptics.
Industry: Applied in water treatment processes to control microbial growth and in the textile industry as a fabric softener
Mecanismo De Acción
The antimicrobial activity of hexamethyloctamethylene bisammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound adsorbs onto and penetrates the cell wall, reacting with lipids and proteins of the cell membrane. This results in the disorganization of membrane structures and leakage of low molecular weight components, ultimately leading to cell death .
Comparación Con Compuestos Similares
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Propiedades
Número CAS |
56971-26-7 |
|---|---|
Fórmula molecular |
C14H34Cl2N2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
trimethyl-[8-(trimethylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C14H34N2.2ClH/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
YHNPQKKIVRGHCR-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


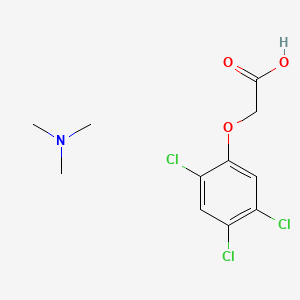

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
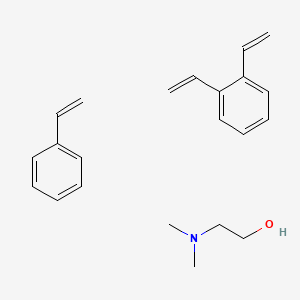
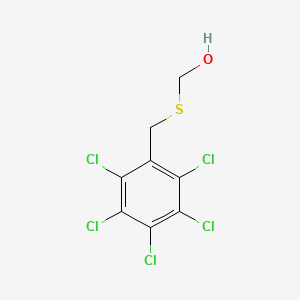
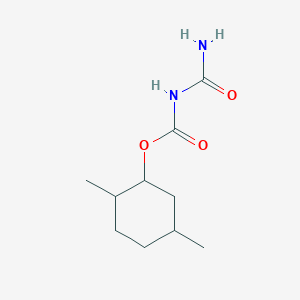
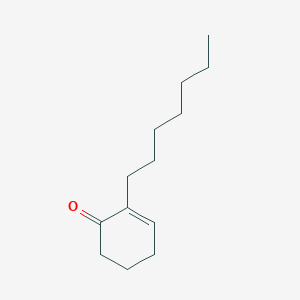
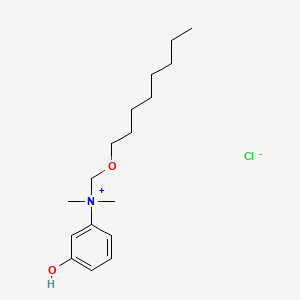
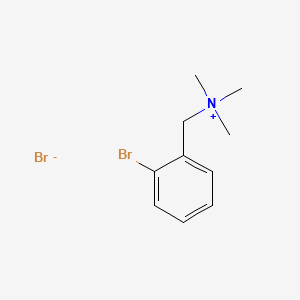
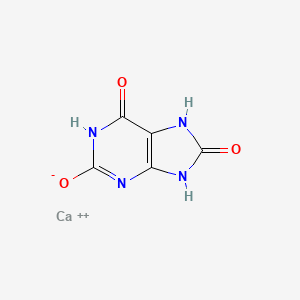

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
